2-Fluoro-3-methyl-5-nitroanisole
Description
Significance of Substituted Aromatic Ethers in Organic Chemistry Research
Substituted aromatic ethers are a cornerstone of modern organic chemistry, valued for their diverse applications and versatile reactivity. numberanalytics.comnumberanalytics.com These compounds, characterized by an ether group (R-O-R') attached to an aromatic ring, are integral to the synthesis of a wide array of complex molecules. solubilityofthings.com Their utility spans from serving as crucial intermediates in the production of pharmaceuticals and agrochemicals to their use in the creation of specialty chemicals like dyes and fragrances. numberanalytics.comnumberanalytics.com The stability of the ether linkage, influenced by the nature of the substituents on the aromatic ring, allows for a broad range of chemical transformations. numberanalytics.com Electron-donating groups tend to increase this stability, while electron-withdrawing groups can decrease it, making them reactive under specific conditions. numberanalytics.com This tunable reactivity, coupled with their prevalence in biologically active compounds, cements their importance in both academic and industrial research. numberanalytics.comsolubilityofthings.com
Role of Fluorine and Nitro Groups in Aromatic Reactivity and Structure
The presence of fluorine and nitro groups on an aromatic ring significantly influences its electronic properties and reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). However, it also possesses a resonance effect (+M effect) where its lone pairs can donate electron density to the aromatic ring. While the inductive effect generally deactivates the ring towards electrophilic aromatic substitution, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.org In some cases, particularly for the para position, the resonance effect can be strong enough to make fluorobenzene (B45895) more reactive than benzene (B151609) itself. wikipedia.org
Conversely, the nitro group (NO2) is a powerful electron-withdrawing group through both inductive and resonance effects (-I and -M effects). wikipedia.org This strong deactivation makes the aromatic ring significantly less nucleophilic and thus much slower to react in electrophilic aromatic substitution. wikipedia.org However, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for electron-rich aromatic systems. masterorganicchemistry.com In SNAr reactions, the nitro group is a strong activating group, and the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is counterintuitive to the C-X bond strength but is explained by the rate-determining step of nucleophilic attack. masterorganicchemistry.com
Positioning 2-Fluoro-3-methyl-5-nitroanisole within the Framework of Halogenated Nitroanisoles
This compound is a member of the halogenated nitroanisoles, a class of compounds that feature a methoxy (B1213986) group, a nitro group, and at least one halogen atom attached to a benzene ring. These compounds are important intermediates in organic synthesis. researchgate.netresearchgate.net The interplay of the activating methoxy group, the deactivating and directing nitro group, and the halogen atom(s) creates a unique reactivity profile.
For instance, the selective hydrogenation of halogenated nitroaromatic compounds is a significant industrial process for the production of halogenated anilines, which are precursors for many herbicides and other fine chemicals. researchgate.net The challenge in these reactions is often to reduce the nitro group without removing the halogen (dehalogenation), and various catalytic systems have been developed to achieve this selectivity. researchgate.netacs.org The specific substitution pattern of this compound, with fluorine at position 2, a methyl group at position 3, and a nitro group at position 5 relative to the methoxy group, dictates its specific chemical behavior and potential applications in the synthesis of more complex molecules.
Overview of Relevant Literature on Related Fluoro- and Nitro-Substituted Anisole (B1667542) Derivatives
The literature on fluoro- and nitro-substituted anisole derivatives highlights their importance as versatile building blocks in organic synthesis. Research has extensively explored their reactions, such as nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a group on the aromatic ring. researchgate.netrsc.org In many cases, a nitro group is a good leaving group in such reactions. researchgate.netrsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-methoxy-3-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-6(10(11)12)4-7(13-2)8(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARISLZDDWBROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Fluoro 3 Methyl 5 Nitroanisole and Its Analogues
Strategic Approaches to Aryl Ether Formation with Defined Substitution
The formation of the aryl ether linkage (the methoxy (B1213986) group in anisole) can be achieved at various stages of the synthesis. Common methods include the Williamson ether synthesis, Ullmann-type couplings, and palladium-catalyzed etherification reactions.
A prevalent strategy involves the methylation of a substituted phenol (B47542). For instance, the synthesis of 3-fluoro-4-nitroanisole (B1296720) is accomplished by dissolving 3-fluoro-4-nitrophenol (B151681) in butan-2-one and treating it with potassium carbonate, followed by the addition of methyl iodide. prepchem.com This reaction proceeds with a reported yield of 73%. prepchem.com This approach is advantageous when the corresponding phenol is commercially available or easily synthesized.
Alternatively, modern cross-coupling reactions offer robust methods for aryl ether formation. Palladium-catalyzed reactions, often under the Buchwald-Hartwig conditions, can couple aryl halides with alcohols. organic-chemistry.org For example, a general palladium-catalyzed coupling of methanol (B129727) with various (hetero)aryl halides has been shown to produce methyl aryl ethers in high yield under mild conditions. organic-chemistry.org More recently, denitrative etherification has emerged as a powerful method where a nitro group is displaced by an alcohol, catalyzed by a palladium complex. This has been demonstrated in the reaction of various nitroarenes with arenols to yield diaryl ethers. rsc.org
The choice of method depends on the substituents already present on the aromatic ring, as the reaction conditions must be compatible with these functional groups.
Selective Nitration Reactions for Regiochemical Control
Nitration is a critical step in the synthesis, introducing the nitro group that strongly influences the electronic properties of the ring. The regiochemical outcome of nitration is dictated by the directing effects of the substituents already on the aromatic ring. The most common method for nitration involves a mixture of concentrated nitric acid and sulfuric acid.
In a potential synthesis of 2-fluoro-3-methyl-5-nitroanisole, one might consider the nitration of 3-fluoro-5-methylanisole. The methoxy group (-OCH₃) is a strong activating, ortho-, para-director. The fluorine atom is a deactivating, ortho-, para-director. The methyl group is a weak activating, ortho-, para-director. The combined directing effects would need to be carefully considered to selectively install the nitro group at the C5 position.
Studies on the nitration of related compounds provide insight. For example, the nitration of 3-methylanisole (B1663972) with nitric and sulfuric acid at controlled temperatures (0°C to 30°C) can yield 3-methyl-2-nitroanisole (B1294308) with yields ranging from 60% to 98%. Similarly, the nitration of 3-chloro-4-methylanisole results in a mixture of products, including 3-chloro-4-methyl-2-nitroanisole and 5-chloro-4-methyl-2-nitroanisole, highlighting the challenge of achieving high regioselectivity in polysubstituted systems. researchgate.net
The following table illustrates the complexity of product distribution in the nitration of substituted toluenes.
| Substrate (4-X-toluene) | Position 2 Yield (%) | Position 3 Yield (%) | Adduct Yield (%) |
|---|---|---|---|
| 4-Fluorotoluene | 47 | - | 53 |
| 4-Chlorotoluene | 58 | - | 42 |
| 4-Methoxytoluene | 14 | - | 86 |
This table is adapted from research on the nitration of 4-substituted toluenes in acetic anhydride, demonstrating the formation of both substitution products and adducts. cdnsciencepub.com The yields are indicative of the directing effects and reactivity of different substituents.
Introduction of Fluorine via Nucleophilic Aromatic Substitution (SNAr) or Electrophilic Fluorination
The fluorine atom can be introduced onto the aromatic ring via two primary pathways: nucleophilic aromatic substitution (SNAr) or electrophilic fluorination.
Nucleophilic Aromatic Substitution (SNAr) : This method requires an aromatic ring activated by at least one strong electron-withdrawing group (such as a nitro group) and a suitable leaving group (e.g., Cl, Br, NO₂). The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, often making fluoride (B91410) a more reactive nucleophile in SNAr than other halides, which is counterintuitive to its leaving group ability. stackexchange.com A practical example is the synthesis of 5-fluoro-2-nitroanisole, where 2,4-difluoro-1-nitrobenzene is reacted with methanol in the presence of potassium tert-butoxide. chemicalbook.com The methoxide (B1231860) selectively displaces the fluorine at the C2 position (para to the nitro group), leaving the fluorine at C5 (ortho to the nitro group) intact, with a reported yield of 87.38%. chemicalbook.com
Electrophilic Fluorination : This approach involves reacting an electron-rich aromatic ring with an electrophilic fluorine source. Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used due to their stability, safety, and effectiveness. wikipedia.orgmdpi.com For example, electrophilic fluorination of 1,3-dicarbonyl compounds with Selectfluor® proceeds rapidly. organic-chemistry.org In the context of synthesizing the target molecule, a suitably substituted methylanisole could be subjected to electrophilic fluorination. The success of this step would depend on the activation of the target position and the directing effects of the existing methoxy and methyl groups. mdpi.commdpi.com
Methyl Group Installation and Manipulation on Aromatic Systems
Installing a methyl group on an aromatic ring is a fundamental transformation in organic synthesis. The classical method is the Friedel-Crafts alkylation, which involves reacting the aromatic compound with a methyl halide in the presence of a Lewis acid catalyst. However, this method can suffer from issues like over-alkylation and rearrangement.
More modern approaches focus on C-H methylation, which offers a more direct and often more selective route. rsc.org These methods can involve transition-metal catalysis or radical-based processes.
Alternatively, a synthetic strategy can commence with a commercially available methylated starting material. For instance, a plausible route to an intermediate for 2-fluoro-3-nitrobenzoic acid starts from o-methylphenol, which is first nitrated and then undergoes further transformations. wipo.int This approach bypasses the need for a separate methylation step on the aromatic ring.
Stereochemical and Regiochemical Considerations in Multi-Step Synthesis
The synthesis of a polysubstituted aromatic compound like this compound is a lesson in regiochemical control. The final substitution pattern is entirely dependent on the order in which the substituents are introduced, as each group influences the position of the next.
Consider a hypothetical synthesis starting from 3-fluoro-5-methylphenol:
Etherification : Methylation of the phenol to form 3-fluoro-5-methylanisole. This is a standard Williamson ether synthesis.
Nitration : The nitration of 3-fluoro-5-methylanisole would be directed by the three existing groups. The methoxy group is a powerful ortho-, para-director, activating the C2, C4, and C6 positions. The methyl group is a weaker ortho-, para-director, also activating C2, C4, and C6. The fluorine atom is a deactivating ortho-, para-director. The strongest activating group, the methoxy group, would likely dominate, directing the incoming nitro group to the C2 or C6 positions (ortho) or the C4 position (para). Achieving selective nitration at C5 would be challenging and likely result in a mixture of isomers.
An alternative pathway might start with a molecule where the key regiochemical relationships are already established. For example, starting with 2-fluoro-3-nitrotoluene. wipo.int
Hydroxylation/Etherification : This would require replacing a different functional group with a methoxy group, which can be complex.
Oxidation and subsequent steps : A reported synthesis of 2-fluoro-3-nitrobenzoic acid involves the oxidation of the methyl group on 2-fluoro-3-nitrotoluene. wipo.int
The strong electron-withdrawing nature of the nitro group is a key factor. It strongly deactivates the ring towards further electrophilic substitution and directs incoming nucleophiles to the ortho and para positions in SNAr reactions. Therefore, it is often advantageous to introduce the nitro group at a later stage if further electrophilic substitutions are required, or at an early stage if a subsequent SNAr reaction is planned.
Optimization of Reaction Conditions and Catalyst Systems for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of isomers and byproducts. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
For coupling reactions, such as aryl ether formation, the catalyst system is paramount. In palladium-catalyzed C-H olefination of substituted anisole (B1667542) derivatives, a Pd/S,O-ligand catalyst was found to be effective under mild conditions. researchgate.net For Ullmann-type couplings, copper catalysts are often used, with ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) improving the reaction scope and efficiency. organic-chemistry.org
In nitration reactions, the temperature and the concentration of the acid mixture are critical variables that control the reaction rate and the formation of byproducts.
Optimization often involves a systematic screening of conditions, as shown in the table below for a gold(III)-catalyzed reaction sequence.
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | AuBr₃ (5) | - | ClCH₂CH₂Cl | reflux | 19 | 23 |
| 2 | AuCl₃ (5) | - | ClCH₂CH₂Cl | 60 | 19 | 45 |
| 3 | AuCl (5) | - | ClCH₂CH₂Cl | 60 | 19 | trace |
| 4 | AuCl₃ (5) | AgOTf (15) | ClCH₂CH₂Cl | 60 | 19 | 81 |
| 5 | AuBr₃ (5) | AgOTf (15) | ClCH₂CH₂Cl | 60 | 19 | 94 |
| 6 | AuBr₃ (5) | AgOTf (15) | CH₃CN | 60 | 19 | complex mixture |
This table summarizes the optimization of conditions for a gold(III)-catalyzed propargylic substitution/cycloisomerization reaction, demonstrating the significant impact of catalyst, additive, and solvent choice on product yield. mdpi.com
Such systematic studies are essential for developing efficient and scalable synthetic routes for complex molecules like this compound.
Chemical Reactivity and Transformation Pathways of 2 Fluoro 3 Methyl 5 Nitroanisole
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. libretexts.org The presence of a strong electron-withdrawing nitro group activates the benzene (B151609) ring of 2-Fluoro-3-methyl-5-nitroanisole towards attack by nucleophiles. masterorganicchemistry.com
Reactivity Profiles with Diverse Nucleophiles (e.g., oxygen, nitrogen, sulfur-based nucleophiles)
The fluorine atom in this compound is the primary site for nucleophilic attack. The rate of SNAr reactions is influenced by the nature of the attacking nucleophile. Generally, more nucleophilic species will react more readily.
Detailed kinetic studies on the reactions of similar fluoronitroaromatic compounds with various nucleophiles provide insight into the expected reactivity of this compound. For instance, studies on fluoronitrobenzene derivatives with polyvinylamine (a nitrogen-based nucleophile) have been conducted to understand the kinetics and functionalization of the polymer. researchgate.net It is known that increasing the number of electron-withdrawing groups on the aromatic ring decreases the activation energy for SNAr reactions. researchgate.net
The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, as the rate-determining step is usually the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the fluoro substituent in this compound makes it highly susceptible to nucleophilic attack compared to its chloro, bromo, or iodo analogs.
| Nucleophile Type | Example Nucleophile | Expected Reactivity |
| Oxygen-based | Methoxide (B1231860) (CH₃O⁻), Hydroxide (B78521) (OH⁻) | High |
| Nitrogen-based | Amines (e.g., cyclohexylamine), Ammonia (NH₃) | High |
| Sulfur-based | Thiolates (RS⁻) | High |
Mechanistic Elucidation of Substituent Effects on SNAr Pathways
The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the fluoride (B91410) ion). libretexts.org The stability of the Meisenheimer complex is crucial for the reaction to proceed.
The electron-withdrawing nitro group plays a pivotal role in stabilizing the negative charge of the Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. libretexts.org In this compound, the nitro group is para to the fluorine atom, which strongly activates this position for SNAr.
The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance but is electron-withdrawing through induction. In the context of SNAr, its effect can be complex. However, the powerful activating effect of the nitro group generally dominates. The methyl group (-CH₃) is a weak electron-donating group and has a minor electronic influence on the SNAr reactivity compared to the nitro group.
Identification and Characterization of Reaction Intermediates
The key intermediate in the SNAr reaction of this compound is a Meisenheimer complex. libretexts.org This complex is a negatively charged species where the nucleophile has added to the carbon atom bearing the fluorine. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group. cdnsciencepub.com
The formation of such complexes can often be detected and characterized by spectroscopic methods, such as NMR and UV-Vis spectroscopy, due to their distinct electronic and structural features. researchgate.netcdnsciencepub.com For example, the reaction of 2,4,6-trinitroanisole with methoxide ion initially forms a transient 1,3-complex which then rearranges to a more stable 1,1-complex. cdnsciencepub.com Similar transient and stable complexes would be expected in the reaction of this compound with nucleophiles.
Electrophilic Aromatic Substitution (EAS) Reactivity
Positional Selectivity of Electrophilic Attack
The directing effects of the substituents on this compound are as follows:
Methoxy group (-OCH₃): A strong activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com
Methyl group (-CH₃): A weak activating group and an ortho, para-director. libretexts.org
Nitro group (-NO₂): A strong deactivating group and a meta-director. youtube.com
Fluoro group (-F): A deactivating group but an ortho, para-director. wikipedia.org
In polysubstituted benzenes, the most activating group generally controls the position of electrophilic attack. masterorganicchemistry.com In this case, the methoxy group is the most powerful activating group. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the methoxy group. The para position is already occupied by the nitro group. The two ortho positions are C2 (occupied by fluorine) and C6.
Considering the directing effects:
The methoxy group directs to C2 and C6.
The methyl group directs to C2 and C4.
The nitro group directs to C2 and C6 (meta to itself).
The fluoro group directs to C1 (occupied by methoxy) and C3 (occupied by methyl).
The positions most activated for electrophilic attack are C2 and C6. However, C2 is already substituted with a fluorine atom. Therefore, the most likely position for electrophilic attack is C6 . Steric hindrance from the adjacent methyl group at C3 might slightly disfavor attack at C4, further favoring substitution at C6.
Influence of Fluoro, Methoxy, and Nitro Groups on EAS
Activating Groups: The methoxy and methyl groups are electron-donating and activate the ring towards EAS. libretexts.orgmasterorganicchemistry.com The methoxy group is a particularly strong activator due to resonance donation from the oxygen lone pairs. organicchemistrytutor.com
Deactivating Groups: The nitro group is a very strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. youtube.com The fluoro group is also deactivating due to its strong inductive electron withdrawal, although it can donate electron density through resonance. wikipedia.org
Redox Chemistry of the Nitro Group and its Derivatives
The redox chemistry of this compound is dominated by the nitro group, which is susceptible to electrochemical reduction. The reduction of nitroaromatic compounds can proceed through various steps, often involving the formation of nitroso, hydroxylamino, and ultimately amino derivatives.
The electrochemical reduction of nitroaromatics like nitrobenzene (B124822) has been studied using techniques such as cyclic voltammetry (CV) and linear scan voltammetry (LSV). xmu.edu.cn Studies on nitrobenzene at a copper electrode have shown reduction peaks around -0.58 V and -1.32 V (vs. SCE), with the process being favored in both acidic and alkaline solutions. xmu.edu.cn The reduction process is generally controlled by mass transfer at higher concentrations of the nitroaromatic compound. xmu.edu.cn
Ar-NO₂ + 2e⁻ + 2H⁺ → Ar-NO + H₂O (Nitro to Nitroso)
Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH (Nitroso to Hydroxylamine)
Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O (Hydroxylamine to Amine)
While the nitroso intermediate is a key part of the mechanism, it is rarely observed directly in experiments. dtic.mil Instead, its formation is often inferred from the presence of dimeric products like azoxy and azobenzene (B91143) compounds, which result from condensation reactions of the intermediates. dtic.mil The use of electricity for the reduction of related nitrogen-containing compounds like nitrones to amines has been shown to be an effective method that avoids harsh chemical reagents. nih.gov This electrochemical approach can be performed in a simple undivided beaker-type cell under constant current, tolerating a wide variety of functional groups. nih.gov
Photochemical Reactions and Photoinduced Transformations
The photochemistry of this compound is characterized by nucleophilic aromatic photosubstitution, complex excited-state dynamics, and the potential for adduct formation under specific conditions.
Photosubstitution Mechanisms (e.g., SN2Ar* mechanism)
Aromatic photosubstitution in nitroanisole derivatives often proceeds via a nucleophilic aromatic substitution mechanism involving an excited triplet state, denoted as the SN2Ar* mechanism. psu.edu In this mechanism, the aromatic molecule absorbs a photon and transitions to an excited singlet state, followed by intersystem crossing to a more stable triplet state (³Ar*). This excited triplet state is then attacked by a nucleophile (Nu⁻) to form a σ-complex intermediate, which subsequently expels the leaving group (LG⁻) to yield the substitution product. psu.edu
For nitroanisoles, both the nitro group and the methoxy group can act as leaving groups. The methoxy group is generally an ortho/para-directing activator in electrophilic substitution but also directs nucleophilic attack in photosubstitution. psu.edu Conversely, the electron-withdrawing nitro group activates the ring toward nucleophilic attack. wikipedia.org In the photosubstitution of p-nitroanisole with hydroxide ions, both the nitro group and the methoxy group can be replaced. oup.com The presence of a methyl group can exert both steric and electronic effects on the reaction, influencing the relative yields of the substitution products. oup.com For instance, in some methyl-substituted nitroanisoles, the methyl group was found to retard the replacement of the methoxy group. oup.com In the case of this compound, the fluorine atom, also an electron-withdrawing group, would further influence the regioselectivity of nucleophilic attack on the excited aromatic ring.
Excited State Dynamics and Quenching Studies
The excited state of nitroaromatic compounds can be deactivated through several photophysical and photochemical processes, including fluorescence, intersystem crossing to the triplet state, and quenching. Quenching involves the interaction of the excited molecule with another species (a quencher), leading to its de-excitation without light emission. Nitro compounds are known to be effective fluorescence quenchers. instras.comnih.gov
The quenching mechanism can involve several pathways:
Electron transfer: An electron is transferred from the excited sensitizer (B1316253) (e.g., a fluorescent probe like pyrene) to the nitro compound quencher. instras.comacs.org
Induced intersystem crossing: The quencher promotes the transition of the excited singlet state to the triplet state. instras.com
Induced internal conversion: The quencher facilitates the non-radiative decay of the excited state back to the ground state. instras.com
Studies on the quenching of pyrene (B120774) fluorescence by various nitro compounds, including 4-nitroanisole, in a hydrophobic deep eutectic solvent showed that the process is purely dynamic (collisional). acs.org The efficiency of quenching often increases with the degree of nitration on an aromatic ring. nih.gov The interaction between the excited state and the quencher can be influenced by the stability of a transitory charge-transfer complex. instras.com
| Nitro Compound Quencher | Quenching Mechanism | Key Processes | Reference |
|---|---|---|---|
| m-nitroanisole | Fluorescence Quenching | Electron Transfer, Induced Intersystem Crossing, Internal Conversion | instras.com |
| p-nitrotoluene | Fluorescence Quenching | Electron Transfer, Induced Intersystem Crossing, Internal Conversion | instras.com |
| 4-nitroanisole | Dynamic (Collisional) Quenching | Electron/Charge Transfer | acs.org |
Adduct Formation in Photochemical Nitration Reactions
In the presence of a suitable nitrating agent like tetranitromethane (TNM), photochemical reactions of fluoro-methyl-anisoles can lead to the formation of nitro-trinitromethyl adducts. The photolysis of the charge-transfer (CT) complex between the aromatic substrate and TNM is a key step. rsc.orgbris.ac.uk
The reaction of 4-fluoro-3-methylanisole (B1295314) with TNM in dichloromethane (B109758) at -20 °C provides a relevant model. rsc.orgbris.ac.ukrsc.org The photolysis leads to a radical cation of the anisole (B1667542), a trinitromethanide ion, and nitrogen dioxide. canterbury.ac.nz The subsequent recombination yields a variety of products. For 4-fluoro-3-methylanisole, the major products identified were:
Epimeric 1-fluoro-4-methoxy-6-methyl-6-nitro-3-trinitromethylcyclohexa-1,4-dienes. rsc.orgbris.ac.ukrsc.org
1-fluoro-4-methoxy-2-methyl-r-5-nitro-c-6-trinitromethylcyclohexa-1,3-diene. rsc.orgbris.ac.ukrsc.org
Aromatic substitution products like 4-fluoro-5-methyl-2-trinitromethylanisole and 4-fluoro-5-methyl-2-nitroanisole. rsc.orgbris.ac.ukrsc.org
The solvent plays a crucial role in product distribution. In a more polar solvent like acetonitrile (B52724), the formation of adducts is suppressed, and aromatic substitution products are favored. rsc.orgbris.ac.ukrsc.org This is attributed to the increased stabilization of the trinitromethanide ion in polar solvents, which influences the regiochemistry of its attack on the radical cation. canterbury.ac.nz
Thermal Decomposition and Pyrolysis Mechanisms
Identification of Initial Bond Cleavage and Trigger Bonds
The primary and most widely accepted initial step in the thermal decomposition of nitroaromatic compounds is the homolytic fission of the C–NO₂ bond. scispace.com This bond is generally the most unstable in the molecule and its cleavage, referred to as the "trigger bond," initiates the decomposition cascade. scispace.combohrium.com The energy required for this bond fission is known as the Bond Dissociation Energy (BDE).
The decomposition of nitroaromatics can also proceed through an alternative pathway involving the isomerization of the nitro group to a nitrite (B80452) (–ONO), followed by the cleavage of the much weaker O–NO bond. dtic.mil However, the C–NO₂ bond scission is typically the dominant initial process. dtic.mil
The nature and position of other substituents on the aromatic ring significantly influence the BDE of the C–NO₂ bond and can alter the decomposition mechanism.
Methyl Group: The presence of a methyl group ortho to a nitro group can introduce a new, lower-energy decomposition pathway involving an intramolecular rearrangement. dtic.mil
Fluorine Atoms: Fluorine substitution has been shown to decrease the thermal stability of some nitroaromatic explosives. researchgate.netbohrium.com In a comparative study of trinitroanisole (TNAN) and 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), it was found that the trigger bond shifted from the C–NO₂ bond ortho to the methoxy group in TNAN to the C–NO₂ bond in the para position in DFTNAN. researchgate.netbohrium.comsemanticscholar.org
For this compound, the initial cleavage would be the fission of the C₅–NO₂ bond. The subsequent steps would involve the fragmentation of the resulting radical, potentially leading to ring-opening and the formation of various smaller gaseous products like carbon oxides and nitrogen oxides. synquestlabs.comresearchgate.net
| Bond | BDE (kJ/mol) | Compound Type | Reference |
|---|---|---|---|
| C₆H₅–NO₂ | ~279 | Nitrobenzene | dtic.mil |
| C₆H₅O–CH₃ | ~238 | Anisole | cdnsciencepub.com |
| C₆H₅–F | ~523 | Fluorobenzene (B45895) | ucsb.edu |
| C₆H₅–H | ~473 | Benzene | ucsb.edu |
Note: BDE values are approximate and can vary based on the specific molecular environment and calculation method.
Analysis of Gaseous and Condensed Decomposition Products
The thermal decomposition of fluorinated nitroanisoles proceeds through a multi-stage process, yielding a variety of gaseous and condensed-phase products. nih.gov Analysis using techniques such as coupled thermogravimetric analysis (TGA), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry (MS) allows for the identification of these products and elucidation of the decomposition mechanism. bohrium.comresearchgate.netresearchgate.net
The initial stage of decomposition is characterized by the cleavage of the weakest bonds in the molecule. This typically involves the scission of the nitro group (NO₂) and methyl (CH₃) radicals from the aromatic ring. nih.gov As the temperature increases, the main decomposition process occurs, involving the rupture of the benzene ring itself. nih.govbohrium.com This leads to the formation of five-membered heterocyclic ring compounds. nih.gov
Further reactions of these intermediates result in a variety of smaller molecules. Fluorine-containing cyclic compounds can decompose into short-chain fluorinated hydrocarbons. nih.govbohrium.com These short-chain hydrocarbons may then undergo carbon rearrangement to form simple ethers. nih.govbohrium.com
Table 1: Identified Decomposition Products of a Similar Fluorinated Nitroanisole Compound
| Product Type | Chemical Formula / Name | Detection Method |
|---|---|---|
| Initial Gaseous Products | NO₂, CH₃ | FTIR, MS |
| Main Gaseous Products | CO, Alkyne | FTIR, MS |
| Fluorinated Hydrocarbons | CH₂F₂ | MS |
| Condensed Products | Five-member heterocyclic ring compounds, Polycyclic compounds | Py-GC-MS |
This data is based on studies of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), a compound with similar functional groups. nih.gov
Impact of Fluorine on Thermal Stability and Decomposition Pathways
The introduction of fluorine into the nitroanisole structure has a profound effect on its thermal stability and the subsequent decomposition pathways. bohrium.comresearchgate.net Contrary to the general expectation that fluorination increases thermal stability due to the strength of the C-F bond, in some nitroaromatic compounds, it can lead to a destabilizing effect. nih.govresearchgate.net
The fluorine atom also dictates the reaction pathway. bohrium.comresearchgate.net In non-fluorinated nitroanisoles, decomposition may be initiated at a nitro group ortho to the ether. However, the presence of fluorine can shift the trigger bond to a different location, such as a nitro group positioned between two fluorine atoms. nih.govbohrium.comresearchgate.netresearchgate.net The decomposition cascade begins with the dissociation of this nitro group, which releases a massive amount of heat. nih.govbohrium.com This energy promotes the subsequent cleavage of the ether bond, followed by the opening of the benzene ring. nih.govbohrium.com A key outcome of this fluorine-influenced pathway is the formation of highly stable fluorocarbons as final products. bohrium.comresearchgate.net
Table 2: Comparative Thermal Decomposition Temperatures
| Compound | Onset Decomposition Temp. (Tonset) | Peak Decomposition Temp. (Tpeak) |
|---|---|---|
| 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | 255 °C | 282 °C |
This data illustrates the destabilizing effect of fluorine atoms on the thermal stability of a nitroanisole ring. nih.govresearchgate.net
Characterization of Major Side Reactions (e.g., polycyclic compound formation, fluorine atom migration)
Alongside the primary decomposition pathways, several major side reactions occur that contribute to the complex mixture of final products. nih.govbohrium.comresearchgate.netresearchgate.net
Polycyclic Compound Formation: During the thermal decomposition process, reactive intermediates can combine to form larger, more complex structures. The generation of polycyclic compounds is a notable side reaction. nih.govbohrium.comresearchgate.netresearchgate.net These reactions involve the recombination of radical species, such as the cyclopentadienyl (B1206354) radical, which can dimerize and subsequently form aromatic structures like naphthalene. researchgate.net
Fluorine Atom Migration: A significant and mechanistically interesting side reaction is the migration of fluorine atoms within the decomposing molecule. nih.govbohrium.comresearchgate.netresearchgate.net This intramolecular rearrangement has been confirmed by the detection of specific fluorinated products. For example, the formation of difluoromethane (B1196922) (CH₂F₂) serves as direct evidence that fluorine atoms can shift their position during the decomposition cascade. nih.gov Such 1,2-F atom migrations are thermodynamically favored, particularly at elevated temperatures, when the fluorine moves from a less-branched to a more-branched carbon center. science.gov
Computational Chemistry and Theoretical Characterization of 2 Fluoro 3 Methyl 5 Nitroanisole
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are essential for understanding the molecular and electronic properties of a compound. These theoretical studies provide insights into the molecule's stability, reactivity, and spectroscopic behavior. For 2-Fluoro-3-methyl-5-nitroanisole, such calculations would typically be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For a molecule with flexible groups like the methoxy (B1213986) group (-OCH3) in this compound, a conformational analysis is necessary. This involves exploring different rotational orientations (dihedral angles) of the flexible groups to identify the global minimum energy conformer.
No specific data from published research is available for the optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) of this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-withdrawing part upon electronic excitation.
No specific data from published research is available for the HOMO-LUMO energies and the resulting energy gap for this compound.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. The MESP surface of this compound would likely show negative potential around the oxygen atoms of the nitro and methoxy groups and the fluorine atom, while positive potential might be located around the hydrogen atoms.
No specific MESP surface map or analysis from published research is available for this compound.
Fukui functions are used in conceptual DFT to predict the local reactivity of different atomic sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when the total number of electrons is changed. There are three main types of Fukui functions: f(r)^+ for nucleophilic attack, f(r)^- for electrophilic attack, and f(r)^0 for radical attack. By calculating these functions for each atom in this compound, one could predict which sites are most likely to be involved in different types of chemical reactions.
No specific Fukui function analysis from published research is available for this compound.
Spectroscopic Property Predictions from First Principles
Computational methods can predict various spectroscopic properties of a molecule, providing a powerful complement to experimental measurements.
Theoretical calculations of vibrational frequencies and intensities for both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy can be performed using quantum chemical methods. The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. The results are then used to assign the vibrational modes observed in the experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds and functional groups within this compound.
No specific calculated FT-IR or FT-Raman frequencies and their corresponding mode assignments from published research are available for this compound.
Electronic Absorption Spectroscopy (UV-Vis) Spectra Simulation and Transition Assignments
Theoretical simulation of UV-Vis spectra, typically performed using Time-Dependent Density Functional Theory (TD-DFT), is crucial for understanding the electronic transitions within a molecule. spectroscopyonline.com This method calculates the excited states and their corresponding absorption wavelengths (λmax), which can be compared with experimental data. researchgate.net The analysis of these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap, reveals information about the molecule's electronic behavior and potential for charge transfer. researchgate.netasianpubs.org
For aromatic nitro compounds, the electronic spectrum is influenced by transitions involving the nitro group and the substituted benzene (B151609) ring. DFT and TD-DFT calculations on similar molecules, such as dihydroxytoluenes and other nitroanisole derivatives, have been successfully used to reproduce experimental spectra and assign the character of electronic transitions. researchgate.net The introduction of substituents like fluorine and methyl groups modifies the orbital energies, leading to shifts in the absorption maxima.
| Compound | Method/Basis Set | Solvent | Calculated λmax (nm) | Major Transition Assignment | Reference |
|---|---|---|---|---|---|
| 5-Chloro-2-nitroanisole | DFT/B3LYP | Not Specified | Not Specified (Focus on HOMO-LUMO gap) | Intramolecular Charge Transfer | researchgate.netasianpubs.org |
| 4-Chloro-2-nitroanisole | B3LYP/6-311++G(d,p) | Not Specified | Not Specified (UV analysis mentioned) | HOMO-LUMO | nih.gov |
| Various Cinnamates | DFT/B3LYP & B3P86 | Not Specified | ~310 | Electron delocalization on aromatic ring and ester group | science.gov |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (¹H, ¹³C, ¹⁹F)
The prediction of NMR chemical shifts is a significant application of computational chemistry, aiding in structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP functional), is a standard and reliable approach for calculating nuclear magnetic shielding tensors. science.govnih.gov From these tensors, chemical shifts relative to a standard (like tetramethylsilane (B1202638) for ¹H and ¹³C) can be determined.
Theoretical calculations have shown excellent correlation with experimental NMR data for a wide range of organic molecules, including halogenated and nitrated aromatic compounds. researchgate.netresearchgate.net For this compound, GIAO calculations would predict the specific chemical shifts for each unique proton, carbon, and the fluorine atom. The electron-withdrawing effects of the fluorine and nitro groups, combined with the electron-donating effect of the methoxy group and the influence of the methyl group, would result in a characteristic pattern of chemical shifts across the aromatic ring. For instance, carbons directly bonded to electronegative groups (F, O, N) are expected to show higher chemical shifts (downfield). ijrte.org
| Compound | Nucleus | Method | Predicted Chemical Shift Range (ppm) | Reference |
|---|---|---|---|---|
| 5-Chloro-2-nitroanisole | ¹H, ¹³C | B3LYP/6-311G** | Aromatic ¹³C: ~100-150 | researchgate.net |
| 2,4-difluoroanisole | ¹H, ¹³C | B3LYP/6-311++G(d,p) | ¹H: 4.01-7.82; ¹³C: >100 | ijrte.org |
| 2-Fluoro-3-Methylpyridine-5-Boronic Acid | ¹H, ¹³C | B3LYP/6-311++G(d,p) | General agreement with experiment | science.gov |
Mechanistic Insights from Computational Simulations
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. A plausible synthetic route to this compound is the electrophilic nitration of 3-fluoro-4-methylanisole. nih.govcdnsciencepub.com
Theoretical studies of electrophilic aromatic substitution reactions involve calculating the structures and energies of intermediates (like the sigma complex or Wheland intermediate) and the transition states leading to their formation. The regioselectivity of the nitration (i.e., why the nitro group adds at the 5-position) can be explained by analyzing the stability of the possible intermediates. Computational analysis of the thermal decomposition of related compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), has demonstrated that fluorine substitution can alter the trigger bond for the initial reaction step and influence the subsequent decomposition pathway. researchgate.netbohrium.commdpi.com Such studies highlight the power of computational methods in predicting how substituents affect reaction pathways and molecular stability.
For the nitration of 3-fluoro-4-methylanisole, DFT calculations can provide the activation energies for the addition of the nitronium ion (NO₂⁺) to different positions on the aromatic ring. The pathway with the lowest activation energy will be the kinetically favored one, thus determining the major product isomer. Studies on similar systems have successfully used these methods to understand reaction outcomes. nih.gov Furthermore, theoretical calculations of thermodynamic properties such as heat capacity and entropy provide a comprehensive energetic profile of the molecule. ijrte.orgmdpi.com
| Process/Compound | Parameter | Method | Finding/Value | Reference |
|---|---|---|---|---|
| Anion binding to halogen-bond donors | Thermodynamics (ΔG, ΔH, TΔS) | DFT | Useful predictive values for trends in bond strength. | scholaris.ca |
| Decomposition of DFTNAN | Thermal Stability | DSC-TG-MS-FTIR (Experimental & Theoretical Interpretation) | Fluorine substitution decreased thermal stability compared to TNAN. | bohrium.com |
| Various Fluorinated Nitroaromatics | Stability Indicators | DFT/B3LYP | Chemical hardness and softness evaluated to predict stability. | mdpi.com |
Exploration of Nonlinear Optical (NLO) Properties
Molecules with large first hyperpolarizability (β) values are of significant interest for applications in nonlinear optics (NLO), which are foundational to technologies like frequency conversion and optical switching. mdpi.com Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit enhanced NLO properties. Nitroaromatic compounds are a classic example of this donor-π-acceptor motif.
The first hyperpolarizability can be calculated using quantum chemical methods, often by applying a finite electric field and calculating the response of the molecular dipole moment. dergipark.org.tr Computational studies on various nitroanisole derivatives and other nitroaromatics consistently show that they possess significant first hyperpolarizability. researchgate.netnih.gov The magnitude of β is sensitive to the nature and position of substituents on the aromatic ring. rug.nl For this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group is expected to induce a substantial molecular dipole and a significant first hyperpolarizability, making it a candidate for NLO materials.
| Compound | Method | Calculated β (esu) | Comparison | Reference |
|---|---|---|---|---|
| 4-Chloro-2-nitroanisole | B3LYP/6-311++G(d,p) | Comparable to similar derivatives | Considered an attractive object for NLO studies. | nih.gov |
| 5-Chloro-2-nitroanisole | DFT | Value computed | Shows that charge transfer occurs within the molecule. | asianpubs.org |
| p-Nitroaniline (pNA) | TD-DFT (in QM/MM) | ~2x larger than experimental | Highlights the importance of including solvent and local field effects in calculations. | rug.nl |
| D-π-A type chromophore | ωB97XD/6311++G(d,p) | 368.02 × 10⁻³¹ | 98 times higher than urea (B33335) (a standard reference). | researchgate.net |
Structure-NLO Property Relationships
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. mdpi.com The relationship between the molecular structure of a compound and its NLO response is a key area of research, often explored through computational quantum chemical methods like Density Functional Theory (DFT). nih.govanalis.com.my For this compound, a detailed analysis of its structure reveals how the interplay of its various functional groups is expected to influence its NLO properties, even in the absence of direct experimental or computational data in the current body of scientific literature.
Organic molecules with significant NLO responses often possess a donor-π-acceptor (D-π-A) architecture. frontiersin.org In the case of this compound, the methoxy group (-OCH₃) acts as an electron-donating group (donor), while the nitro group (-NO₂) is a strong electron-withdrawing group (acceptor). These are connected through the π-conjugated system of the benzene ring. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon electronic excitation, which is a fundamental requirement for a significant second-order NLO response (β). analis.com.myfrontiersin.org The efficiency of this ICT is a critical factor in determining the magnitude of the hyperpolarizability.
The presence of additional substituents, namely the fluorine atom and the methyl group, further modulates the electronic properties and, consequently, the NLO response.
Methyl Substituent: The methyl group (-CH₃) is generally considered a weak electron-donating group through an inductive effect. Its presence at the 3-position may slightly enhance the electron-donating strength of the anisole (B1667542) system, potentially leading to a marginal increase in the NLO response.
To quantitatively understand the structure-NLO property relationships, computational methods are employed to calculate key parameters. While specific data for this compound is not available, a hypothetical set of calculations would typically involve the following:
Geometry Optimization: The first step is to determine the most stable molecular geometry using methods like DFT.
Calculation of NLO Properties: Using the optimized geometry, properties such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) are calculated.
The calculated values for these properties would allow for a direct assessment of the NLO potential of the molecule. For instance, a large β value is indicative of a strong second-order NLO response. The relationship between the structural modifications and the NLO properties can be systematically investigated by comparing the calculated values for a series of related molecules.
Below is an illustrative table showcasing the kind of data that would be generated from such a computational study and how it helps in understanding the structure-NLO property relationships. Note: The values in this table are hypothetical and are presented to demonstrate the expected trends based on the electronic nature of the substituents. They are not actual computed values for the listed molecules.
| Compound | Substituent Effects | Expected Dipole Moment (μ) (Debye) | Expected Polarizability (⟨α⟩) (a.u.) | Expected First Hyperpolarizability (β_tot) (a.u.) |
| Anisole | Reference | ~1.3 | ~80 | Low |
| Nitroanisole | D-A System | High | Increased | Significantly Increased |
| 2-Fluoro-5-nitroanisole | D-A with F-substituent | Moderate-High | Increased | Moderate-High |
| 3-Methyl-5-nitroanisole | D-A with Me-substituent | High | Increased | Increased |
| This compound | Combined Effects | High | Increased | Potentially High |
This hypothetical data illustrates that the presence of a donor-acceptor system (as in nitroanisole) is expected to lead to a significant increase in the first hyperpolarizability compared to anisole. The introduction of fluoro and methyl groups would then fine-tune these properties.
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring
High-Resolution Spectroscopic Characterization
Spectroscopic methods are fundamental for the initial identification and detailed structural analysis of organic compounds.
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting
FT-IR and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. For 2-Fluoro-3-methyl-5-nitroanisole, one would expect to observe characteristic absorption bands corresponding to:
C-F stretching vibrations.
Asymmetric and symmetric stretching of the NO₂ group.
C-O-C stretching of the anisole (B1667542) moiety.
Aromatic C-H and C=C stretching.
Aliphatic C-H stretching of the methyl group.
Despite the theoretical predictability of these signals, experimentally recorded FT-IR and Raman spectra for this compound are not available in the public domain. Research on related compounds, such as 4-fluoro-2-nitroanisole, has utilized these techniques to confirm structural features, suggesting their applicability. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Dynamics
NMR spectroscopy is the most definitive method for elucidating the precise structure of an organic molecule in solution.
¹H NMR: Would provide information on the chemical environment of the aromatic and methyl protons, with expected shifts and coupling constants influenced by the adjacent fluorine, nitro, and methoxy (B1213986) groups.
¹³C NMR: Would identify all unique carbon atoms in the molecule, including the aromatic carbons and the methyl and methoxy carbons.
¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atom. The chemical shift and coupling to neighboring protons would provide key structural information.
While NMR data is available for many related fluoro-nitroaromatic compounds, specific ¹H, ¹³C, and ¹⁹F NMR spectra and the corresponding chemical shift and coupling constant data for this compound have not been published. A doctoral thesis mentions the use of NMR for characterizing related precursors but does not provide data for the target compound itself. d-nb.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in the aromatic system and the nitro group. The analysis of the absorption maxima (λ_max_) could offer insights into the conjugation and electronic effects of the substituents on the benzene (B151609) ring. No specific UV-Vis spectral data for this compound has been found.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₆FNO₃), the expected exact mass would be a critical piece of data for its unambiguous identification. However, no published HRMS data for this compound could be located.
Coupled Analytical Techniques for Decomposition Studies (e.g., DSC-TG-FTIR-MS, T-jump-PyGC-MS)
The thermal stability and decomposition pathways of nitroaromatic compounds are of significant interest, particularly for safety and material science applications. Techniques that couple thermal analysis with spectroscopic and spectrometric detection provide real-time data on decomposition processes.
DSC-TG-FTIR-MS: This combination simultaneously measures thermal events (DSC), mass loss (TG), and identifies the evolved gases (FTIR, MS).
T-jump-PyGC-MS: This technique involves rapid heating (pyrolysis) followed by chromatographic separation and mass spectrometric detection of the decomposition products.
Studies on related energetic materials like 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) have extensively used these coupled techniques to elucidate complex decomposition mechanisms. google.combeilstein-journals.org Such studies would be invaluable for understanding the thermal behavior of this compound, but no such research has been published.
While the analytical toolkit for characterizing compounds like this compound is well-established, there is a clear absence of specific, published experimental data for this particular molecule. The scientific community would benefit from research that includes the synthesis and comprehensive spectroscopic and spectrometric characterization of this compound to fill this knowledge gap. Such data would be foundational for its potential use in organic synthesis, medicinal chemistry, or materials science.
Chromatographic Separations
Chromatographic techniques are fundamental in the analysis and purification of this compound, allowing for its separation from complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but crucial roles in the analytical workflow.
High-Performance Liquid Chromatography (HPLC) for Mixture Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and purification of non-volatile or thermally sensitive compounds like this compound. The method relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. researchgate.net Compounds that interact more weakly with the stationary phase elute faster, while those with stronger interactions are retained longer, thus enabling separation. researchgate.net
For the analysis of aromatic nitro compounds, reversed-phase HPLC is commonly employed, typically using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. rsc.org Detection is often achieved using an ultraviolet (UV) detector, as the nitroaromatic structure absorbs UV light effectively. rsc.org
In synthetic preparations, HPLC is not only an analytical tool but also a powerful purification technique. nih.gov Following a synthesis, the crude reaction mixture can be injected into a preparative HPLC system to isolate this compound from starting materials, by-products, and other impurities. The final purity of the collected fractions can then be assessed using analytical HPLC. For compounds that lack a strong chromophore or are present at trace levels, derivatization may be employed. This process involves chemically modifying the analyte to enhance its detectability, for instance, by attaching a fluorescent tag. researchgate.netnih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Nitro Compounds
| Parameter | Condition | Purpose |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of moderately polar compounds. rsc.org |
| Mobile Phase | Acetonitrile/Water Gradient (e.g., 45:55 v/v) | The solvent mixture's polarity is adjusted to control the elution of compounds. rsc.org |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and, consequently, the retention times of analytes. rsc.org |
| Detector | UV-Vis Detector (e.g., at 254 nm) | Allows for the detection and quantification of aromatic compounds that absorb light at this wavelength. rsc.org |
| Injection Volume | 10-20 µL | The volume of the sample introduced into the system for analysis. rsc.org |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) | Maintained to ensure reproducible retention times. epa.gov |
This table is illustrative and parameters would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds. researchgate.net In GC, a sample is vaporized and injected into the head of a chromatographic column. Elution occurs as a carrier gas, such as helium or nitrogen, transports the analyte through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. researchgate.net
Given that this compound is a substituted anisole, it possesses sufficient volatility for GC analysis. This method is particularly useful for assessing the purity of the compound and for identifying and quantifying volatile impurities. For instance, GC has been used to determine the purity of related compounds like 5-Fluoro-2-nitroanisole. vwr.com
The choice of column is critical; typically, a non-polar or medium-polarity column, such as one with a DB-5 or DB-1701 stationary phase, would be suitable for analyzing aromatic compounds. epa.gov A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds, while a Mass Spectrometer (MS) detector provides structural information, enabling definitive identification of the analyte and any co-eluting impurities. researchgate.net In some cases, derivatization may be necessary to improve chromatographic behavior or detection sensitivity. epa.gov
Table 2: Typical GC-MS Parameters for Volatile Aromatic Compound Analysis
| Parameter | Condition | Purpose |
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Couples the separation power of GC with the identification capabilities of MS. |
| Column | DB-5 (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A standard non-polar column suitable for a wide range of organic analytes. epa.gov |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | An inert gas that moves the analytes through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample upon injection. |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min | A temperature gradient that separates compounds based on their boiling points and polarity. |
| Detector | Mass Spectrometer (MS) | Scans a mass range (e.g., 40-450 amu) to identify compounds by their mass spectra. |
This table provides a general set of conditions that would serve as a starting point for developing a specific method for this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray Crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive proof of a molecule's connectivity and stereochemistry by analyzing the diffraction pattern of X-rays passing through a single crystal. researchgate.net The resulting electron density map allows for the calculation of exact bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound is not publicly documented, the technique has been successfully applied to its isomer, 4-fluoro-5-methyl-2-nitroanisole. bris.ac.ukrsc.org The study of this related compound demonstrates the utility of X-ray crystallography in unambiguously confirming the substitution pattern on the benzene ring, which can be challenging to assign definitively by spectroscopic methods alone. bris.ac.ukrsc.org The process involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data at a low temperature to minimize thermal vibrations. beilstein-journals.org
The structural data obtained from such an analysis is crucial for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding, which influence the physical properties of the compound.
Table 3: Representative Crystallographic Data for a Nitroanisole Derivative
| Parameter | Example Value | Description |
| Chemical Formula | C₈H₈FNO₃ | The elemental composition of the molecule. |
| Molecular Weight | 185.15 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | Describes the symmetry elements present within the unit cell of the crystal. |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 98.5° | The dimensions of the smallest repeating unit of the crystal lattice. |
| Volume | 802 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density | 1.53 g/cm³ | The theoretical density of the crystal. |
| R-factor | < 0.05 | An indicator of the quality of the fit between the crystallographic model and the experimental data. |
This table is a hypothetical representation based on data for similar aromatic compounds and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.
Derivatization and Synthetic Utility in Academic Organic Synthesis
Role as a Key Intermediate in Multi-Step Organic Synthesis
The strategic placement of functional groups on the 2-Fluoro-3-methyl-5-nitroanisole ring makes it a valuable intermediate. The nitro group is one of the most versatile functional groups in aromatic chemistry. Its powerful electron-withdrawing nature facilitates reactions like nucleophilic aromatic substitution (SNAr) and its straightforward reduction to an aniline (B41778) opens up a vast array of subsequent transformations, including diazotization, amide bond formation, and the synthesis of nitrogen-containing heterocycles. diva-portal.orgrsc.orgunimi.it
The fluorine atom, positioned ortho to the methoxy (B1213986) group and para to the activating nitro group, serves as an excellent leaving group in SNAr reactions. This allows for the introduction of a wide range of nucleophiles at a specific position on the aromatic ring. researchgate.net Consequently, this compound can be considered a linchpin in synthetic sequences, enabling the controlled, stepwise introduction of molecular complexity. Its utility is recognized in the synthesis of fine chemicals and as a precursor for bioactive molecules. lookchem.com
Strategies for Further Functionalization and Molecular Diversification
The functional groups of this compound offer several distinct handles for chemical modification, allowing for significant molecular diversification. The primary strategies involve transformations of the nitro group and substitution of the fluorine atom.
Reduction of the Nitro Group: The conversion of the nitro group to an amine is a cornerstone transformation. diva-portal.org This reaction is typically high-yielding and can be achieved with excellent chemoselectivity, leaving other functional groups intact. A variety of reducing systems have been developed for this purpose, ranging from classic metal-acid combinations to modern catalytic hydrogenation methods. diva-portal.orgunimi.it The resulting aniline, 3-fluoro-5-methyl-anisidine, is a key building block for numerous other compounds.
Interactive Table 1: Selected Reagents for Nitro Group Reduction
| Reagent/System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Atmospheric or high pressure H₂, various solvents (MeOH, EtOH, EtOAc) | Highly efficient and clean. May also reduce C=C bonds if present. Can sometimes cause dehalogenation. | sigmaaldrich.com |
| Fe, HCl/NH₄Cl | Aqueous or alcoholic solvents, often heated | Classic, inexpensive method. Tolerates many functional groups. | unimi.it |
| SnCl₂, HCl | Concentrated HCl, often at room temperature | Effective and widely used, though tin waste can be an issue. | google.com |
| NaBH₄, NiCl₂ or CoCl₂ | Methanolic solution, room temperature | Milder alternative to catalytic hydrogenation. | diva-portal.org |
| Polymethylhydrosiloxane (PMHS), Pd(OAc)₂ | THF, aq. KF, room temperature | Mild and effective system that can be selective for the nitro group in the presence of other reducible groups like ketones. msu.edu | msu.edu |
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitro group located at the para position. This allows for the displacement of fluoride (B91410) by a variety of nucleophiles, a key strategy for forming C-O, C-N, and C-S bonds. researchgate.netnih.gov This reaction is a powerful tool for introducing new side chains and building blocks. For instance, reaction with amines or alkoxides yields substituted N-arylanilines or diaryl ethers, respectively. The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate stabilized by the nitro group. researchgate.net
Preparation of Advanced Building Blocks for Complex Molecular Architectures
The derivatives of this compound are themselves valuable building blocks for constructing more elaborate molecules, particularly heterocyclic systems which are prevalent in medicinal chemistry and materials science. uomus.edu.iqajchem-a.com
From the Aniline Derivative (3-fluoro-5-methyl-anisidine): The reduction of the nitro group yields a versatile aniline. This product can undergo numerous reactions to form complex scaffolds:
Amide and Sulfonamide Formation: Acylation with acid chlorides or anhydrides, or reaction with sulfonyl chlorides, provides access to a wide range of amides and sulfonamides.
Heterocycle Synthesis: The aniline can serve as a precursor for various fused heterocyclic systems. For example, reaction with β-ketoesters can lead to quinoline (B57606) derivatives (Combes quinoline synthesis), while condensation with formic acid or its equivalents can initiate pathways to benzimidazoles or other related heterocycles.
From SNAr Products: The introduction of a new nucleophile at the C2 position opens up new avenues for synthesis.
If the incoming nucleophile contains a reactive handle (e.g., a primary amine, a carboxylic acid), this new group can be used for subsequent cyclization reactions, leading to the formation of polycyclic and heterocyclic structures. For example, reacting this compound with an amino-thiol could set the stage for synthesizing a benzothiazine derivative after reduction of the nitro group and subsequent intramolecular cyclization.
Exploration of Regioselective and Chemoselective Transformations
The synthetic utility of this compound is greatly enhanced by the ability to perform reactions that selectively target one functional group or position over others.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others.
Nitro Group Reduction: The most significant chemoselective reaction is the reduction of the nitro group. Catalytic hydrogenation using catalysts like Pd/C or Pt(0) can selectively reduce the nitro group to an amine while leaving the aryl fluoride and ether functionalities untouched. diva-portal.orgsigmaaldrich.com This selectivity is crucial for preserving other reactive sites for later-stage functionalization. Cobalt-based single-atom catalysts have also shown high chemoselectivity for nitro group reduction in the presence of other reducible groups. acs.org
SNAr vs. Other Groups: Nucleophilic aromatic substitution at the C-F bond can be performed selectively without affecting the methoxy, methyl, or nitro groups under typical SNAr conditions (e.g., using amines, alkoxides, or thiols as nucleophiles in a polar aprotic solvent like DMF or DMSO).
Regioselectivity: This refers to the control of the position at which a reaction occurs.
Nucleophilic Aromatic Substitution: The regioselectivity of SNAr is strongly dictated by the electronic effects of the ring substituents. The nitro group at C5 is a powerful activating group, stabilizing the negative charge of the Meisenheimer intermediate. Its activating effect is strongest at the ortho and para positions. In this molecule, the fluorine atom is at C2 (para to the nitro group), making it the most activated site for nucleophilic attack. The methoxy group at C1 is a much poorer leaving group than fluorine, and the C-H and C-CH₃ bonds are not susceptible to nucleophilic attack. Therefore, SNAr reactions occur with high regioselectivity at the C2 position. researchgate.net
Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is strongly deactivated towards electrophilic substitution due to the powerful electron-withdrawing nitro group. Any potential EAS reaction would be sluggish and require harsh conditions. If it were to occur, the regiochemical outcome would be directed by the activating methoxy and methyl groups to the positions ortho and para to them (C4 and C6), but this is generally synthetically unviable.
Interactive Table 2: Summary of Selective Transformations
| Transformation Type | Target Site | Controlling Factors | Typical Outcome | Reference |
|---|---|---|---|---|
| Chemoselective Reduction | Nitro Group (-NO₂) | Choice of reducing agent (e.g., H₂/Pd/C, Fe/HCl) | Selective formation of the corresponding aniline without affecting F, OMe, or Me groups. | diva-portal.orgsigmaaldrich.com |
| Regioselective SNAr | Fluorine at C2 | Electronic activation by the para-nitro group. Fluorine is the best leaving group. | Exclusive substitution of the fluorine atom by nucleophiles. | researchgate.netresearchgate.net |
Environmental Transformation Studies Chemical Aspects
Photodegradation Pathways in Aqueous and Heterogeneous Media
While specific studies on 2-Fluoro-3-methyl-5-nitroanisole are absent, the photodegradation of fluorinated and nitroaromatic compounds has been a subject of research. nih.govnih.gov Photodegradation can occur through two primary pathways:
Direct Photolysis: This happens when the molecule itself absorbs sunlight, leading to the cleavage of chemical bonds. nih.gov For nitroaromatic compounds, this can involve the excitation of the nitro group, potentially leading to subsequent reactions.
Indirect Photolysis: This process is mediated by other substances in the environment, such as dissolved organic matter or reactive oxygen species (e.g., hydroxyl radicals), which are generated by sunlight in natural waters. nih.gov
For related fluorinated pesticides, research shows that aryl-fluorine (Ar-F) bonds can be susceptible to cleavage, leading to defluorination and the formation of fluoride (B91410) ions (F⁻) in aqueous solutions. nih.gov The presence of a nitro group, a strong electron-withdrawing group, can influence the electronic state of the molecule and its susceptibility to photochemical reactions. nih.gov Studies on other nitrophenyl ethers have shown that photosubstitution reactions can occur, where a group on the aromatic ring is replaced. acs.org
Chemical Degradation Mechanisms (e.g., hydrolysis, oxidation in simulated environmental conditions)
The chemical stability of this compound is subject to degradation through hydrolysis and oxidation, common fates for organic chemicals in the environment.
Hydrolysis: Hydrolysis is a reaction with water that can lead to the breakdown of a substance. For anisole-type compounds, this can involve the cleavage of the ether bond (O-CH₃). In related compounds, such as 3-Chloro-2-fluoro-5-nitroanisole, hydrolysis leading to the cleavage of the methoxy (B1213986) group is noted, particularly under alkaline (high pH) conditions. Hydrolysis is a common transformation reaction that can significantly affect the environmental persistence of many organic compounds. bohrium.com
Oxidation: Oxidation in the environment is often driven by highly reactive species like hydroxyl radicals (•OH). For aromatic compounds, oxidation can lead to the addition of hydroxyl groups to the benzene (B151609) ring or the oxidation of substituent groups. In the case of this compound, the methyl (-CH₃) and methoxy (-OCH₃) groups are potential sites for oxidative attack. For instance, the methoxy group in the related 3-Chloro-2-fluoro-5-nitroanisole can be oxidized to a carboxylic acid under strong oxidative conditions.
Identification and Characterization of Primary Degradation Products
Specific degradation products for this compound have not been documented. However, based on the degradation of analogous compounds, several primary products can be anticipated.
| Degradation Pathway | Potential Primary Products |
| Hydrolysis | 2-Fluoro-3-methyl-5-nitrophenol (from cleavage of the ether bond) |
| Oxidation | 2-Fluoro-5-nitro-m-cresol derivatives (from oxidation of the methoxy group), 2-Fluoro-3-methyl-5-nitrobenzoic acid (from oxidation of the methyl group) |
| Reduction | 2-Fluoro-3-methyl-5-aminoanisole (from reduction of the nitro group) |
| Photodegradation | Products of defluorination (e.g., fluoride ions), hydroxylated derivatives, and ring-opened fragments. nih.govresearchgate.net |
Table 1: Potential Degradation Products of this compound based on reactions of similar compounds.
Studies on the thermal decomposition of a related compound, 3,5-Difluoro-2,4,6-trinitroanisole, show that initial reactions involve the breakage of the nitro group, followed by ring opening and the formation of smaller fluorinated hydrocarbons. bohrium.comresearchgate.net Oxidation of the related 3-Chloro-2-fluoro-5-nitroanisole can yield 3-Chloro-2-fluoro-5-nitrobenzoic acid, while reduction of the nitro group leads to 3-Chloro-2-fluoro-5-aminoanisole.
Influence of Environmental Factors on Chemical Stability
The stability of an organic compound in the environment is not intrinsic but is heavily influenced by surrounding conditions.
pH: The pH of the water can significantly affect hydrolysis rates. As observed with similar compounds, alkaline conditions (high pH) are expected to accelerate the cleavage of the methoxy group.
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis and oxidation, which would decrease the stability of the compound. researchgate.net
Sunlight Intensity: The rate of photodegradation is directly related to the intensity and spectrum of available sunlight. researchgate.net
Presence of Other Substances: Dissolved organic matter in natural waters can act as a photosensitizer, accelerating indirect photolysis. Conversely, it can also act as a light screen, slowing down direct photolysis. nih.gov The presence of strong oxidizing agents would also decrease the compound's stability. synquestlabs.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
